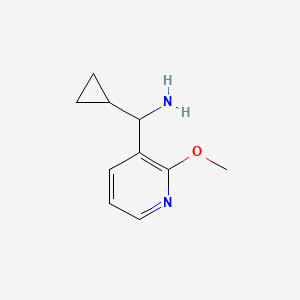

Cyclopropyl(2-methoxypyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

cyclopropyl-(2-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-8(3-2-6-12-10)9(11)7-4-5-7/h2-3,6-7,9H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQZCKHGUUXIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-methoxypyridin-3-yl)methanamine typically involves the reaction of cyclopropylamine with 2-methoxypyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Cyclopropyl(2-methoxypyridin-3-yl)methanamine has shown promise as a lead compound in drug discovery, particularly for conditions such as schizophrenia and other neuropsychiatric disorders. Its structural features allow it to interact with various receptors, including phosphodiesterase (PDE) enzymes, which are implicated in cognitive functions and mood regulation .

Cognitive Enhancement

Research indicates that compounds similar to this compound may enhance cognitive functions by modulating neurotransmitter systems. For instance, PDE10A inhibitors derived from this class of compounds have been associated with improvements in cognitive deficits .

Cancer Research

Preliminary studies suggest that this compound may exhibit anticancer properties. Investigations into its cytotoxic effects against various cancer cell lines have shown potential, warranting further exploration into its mechanisms of action and efficacy.

Case Study 1: PDE10A Inhibition

A study focusing on the inhibition of PDE10A revealed that derivatives of this compound demonstrated significant potency in reducing the enzyme's activity. This inhibition is crucial for developing treatments targeting schizophrenia symptoms while minimizing side effects associated with traditional therapies .

Case Study 2: Weight Management

In animal models, compounds related to this compound have been evaluated for their potential in managing obesity. Results indicated that these compounds could significantly reduce food intake and body weight, suggesting their role as therapeutic agents for metabolic disorders.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Key Features

Physicochemical Properties

NMR and HRMS data are critical for confirming structural integrity:

- Compound 36 : ¹H NMR (400 MHz, DMSO-d6) δ 8.20 (d, J = 4.8 Hz, 1H), 6.90–6.85 (m, 2H), 3.85 (s, 3H), 3.65–3.55 (m, 2H); HRMS (ESI+) m/z 356.1865 [M+H]+ (calc. 356.1863) .

Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogues exhibit diverse biological activities:

- ALK Inhibitors : Cyclopropane-containing compounds (e.g., ) show potent ALK inhibition, suggesting the scaffold’s utility in kinase-targeted therapies .

- 5-HT2C Receptor Modulation : Compound 36 and related derivatives demonstrate functional selectivity for serotonin receptors, highlighting the role of methoxypyridine and cyclopropane in receptor interaction .

- Histone Methyltransferase Inhibition : Cyclopropyl(3-methylpyridin-2-yl)methanamine derivatives are used in epigenetic drug discovery .

Biological Activity

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a methanamine moiety linked with a 2-methoxypyridine. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 194.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. It is believed to inhibit the activity of enzymes involved in microbial growth, thereby exerting antimicrobial effects.

- Neurological Targets : Research indicates that this compound may serve as a precursor in drug development aimed at treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a neuroactive agent.

- Receptor Interaction : Studies suggest that it may act on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and other central nervous system functions .

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies have demonstrated its efficacy against various pathogens, suggesting it could be developed into a therapeutic agent for infections resistant to conventional treatments.

Neuropharmacological Applications

The compound is being explored for its potential role in treating conditions such as depression and anxiety by modulating serotonergic pathways. Its selectivity for the 5-HT2C receptor may provide therapeutic benefits with fewer side effects compared to non-selective agents .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study assessed the compound's effectiveness against several bacterial strains, revealing significant inhibitory concentrations that warrant further investigation into its clinical applications.

- Neuropharmacology :

- Synthesis and Characterization :

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Target Receptor | EC50 (nM) | Antimicrobial Activity | CNS Penetration |

|---|---|---|---|---|

| This compound | 5-HT2C | 23 | Yes | High |

| N-Methylated Derivative | 5-HT2C | 15 | Moderate | Moderate |

| Non-selective Serotonin Agonist | 5-HT1A/5-HT2A | 50 | No | Low |

Q & A

Q. What synthetic methods are commonly used to prepare Cyclopropyl(2-methoxypyridin-3-yl)methanamine?

this compound can be synthesized via fragment-assisted, structure-based drug design. A typical approach involves multi-step reactions starting from intermediates like substituted pyridines or cyclopropane precursors. For example, analogs such as 1-(2-(5-fluoro-2-methoxyphenyl)cyclopropyl)-N-[(2-methoxypyridin-3-yl)methyl]methanamine are prepared using reductive amination or acid-catalyzed deprotection of tetrahydropyran (THP) groups . Key steps include cyclopropanation via Simmons-Smith reactions or [5+2] cycloadditions, followed by functionalization of the pyridine ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific safety data for this compound are limited, related cyclopropane-containing amines require:

- PPE : Gloves (inspected before use), chemical-resistant suits, and eye protection to avoid skin/eye contact .

- Storage : Sealed containers in cool, dry, ventilated areas to prevent degradation .

- Spill Management : Use absorbent materials (e.g., dry sand) and avoid environmental release .

Q. What structural features contribute to its biological activity?

The cyclopropyl group enhances metabolic stability and receptor binding by restricting molecular flexibility, while the 2-methoxypyridine moiety participates in hydrogen bonding and π-π interactions with target proteins (e.g., kinases or serotonin receptors) . This combination improves blood-brain barrier permeability and reduces off-target effects .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric synthesis of cyclopropane-containing analogs?

Asymmetric cyclopropanation can be achieved using chiral catalysts. For example, rhodium-BINAP systems enable formal [5+2] cycloadditions with up to 96% enantiomeric excess . Reaction conditions (temperature, solvent polarity) and catalyst loading must be systematically optimized to minimize racemization.

Q. What analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming cyclopropane ring integrity and substitution patterns. For instance, cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while methoxy groups appear at δ 3.8–4.0 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+H]⁺ for C₁₀H₁₃N₂O requires m/z 177.1028) .

- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. How do data contradictions in NMR spectra arise during derivative synthesis, and how can they be resolved?

Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may stem from:

- Dynamic effects : Conformational flexibility of the cyclopropane ring .

- Impurities : Residual solvents or byproducts from incomplete deprotection (e.g., THP groups) . Resolution strategies include:

- Variable-temperature NMR to assess rotational barriers.

- 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What role does the cyclopropane ring play in modulating pharmacokinetic properties?

The cyclopropane ring:

- Reduces plasma clearance by shielding labile functional groups from oxidative metabolism .

- Enhances target affinity via pre-organization of the molecule into bioactive conformations .

- Improves metabolic stability by limiting cytochrome P450-mediated oxidation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.